N-(Furan-2-ylmethyl)-2-(methylthio)nicotinamide
CAS No.:
Cat. No.: VC17905215
Molecular Formula: C12H12N2O2S
Molecular Weight: 248.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H12N2O2S |
|---|---|
| Molecular Weight | 248.30 g/mol |
| IUPAC Name | N-(furan-2-ylmethyl)-2-methylsulfanylpyridine-3-carboxamide |
| Standard InChI | InChI=1S/C12H12N2O2S/c1-17-12-10(5-2-6-13-12)11(15)14-8-9-4-3-7-16-9/h2-7H,8H2,1H3,(H,14,15) |
| Standard InChI Key | JMFHTZSBDYCESN-UHFFFAOYSA-N |
| Canonical SMILES | CSC1=C(C=CC=N1)C(=O)NCC2=CC=CO2 |
Introduction
Chemical Structure and Physicochemical Properties
N-(Furan-2-ylmethyl)-2-(methylthio)nicotinamide is characterized by a nicotinamide backbone substituted with a methylthio group at the 2-position and a furan-2-ylmethyl-piperidinyl moiety at the 3-carboxamide position. Key properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₃N₃O₂S |
| Molecular Weight | 345.46 g/mol |
| IUPAC Name | N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]-2-methylsulfanylpyridine-3-carboxamide |
| Key Functional Groups | Nicotinamide, methylthio, furan, piperidine |
The compound’s structure combines a lipophilic methylthio group with a polar nicotinamide core, potentially enhancing membrane permeability while retaining hydrogen-bonding capacity. The furan ring and piperidine moiety may contribute to interactions with biological targets such as neurotransmitter receptors or inflammatory mediators .
Synthetic Strategies and Methodological Insights
The synthesis of N-(furan-2-ylmethyl)-2-(methylthio)nicotinamide can be inferred from analogous nicotinamide derivatives described in the literature. A plausible route involves the following steps:
Synthesis of the Nicotinamide Core
-
Thiolation of Nicotinic Acid: 2-Chloronicotinic acid is treated with sodium hydrosulfide (NaSH) to yield 2-mercaptonicotinic acid.
-
Methylthio Introduction: Alkylation with methyl iodide in the presence of a base (e.g., potassium carbonate) produces 2-(methylthio)nicotinic acid.
-
Amidation: Coupling with 4-fluoroaniline using a reagent such as EEDQ (2-ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline) forms the 2-(methylthio)nicotinamide intermediate .
Functionalization with the Furan-Piperidine Moiety
-
Piperidine Substitution: Reductive amination of 4-piperidinemethylamine with furan-2-carbaldehyde generates the N-(furan-2-ylmethyl)piperidin-4-ylmethyl side chain.
-
Final Coupling: The side chain is attached to the nicotinamide core via carbodiimide-mediated amidation (e.g., using EDCI/HOBt).
Critical Reaction Conditions:
-
Alkylation of thiol intermediates requires anhydrous DMF and resin-bound tertiary amines to minimize oxidation .
-
Boronate ester protection may be employed to stabilize reactive intermediates during functionalization.
Comparative Analysis with Structural Analogs
A comparison with related compounds highlights key structure-activity relationships (SAR):
The replacement of boronic acid (in SX-517) with methylthio reduces polarity, potentially enhancing blood-brain barrier penetration. Conversely, the furan-piperidine group may introduce steric hindrance, affecting target binding kinetics .
Challenges and Future Directions
-
Synthetic Optimization: Current routes yield moderate purity (95%); chromatographic refinement or alternative protecting groups (e.g., tert-butoxycarbonyl) could improve yields.
-
Target Validation: High-throughput screening against kinase panels or GPCR arrays is needed to identify primary targets.
-
Toxicological Profiling: Preliminary in vivo studies in murine models should assess acute toxicity and metabolic stability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume